Musettamycin

Erythroid differentiation Leukemia cell lines Structure-activity relationship

Musettamycin is a trisaccharide anthracycline glycoside antibiotic isolated from the bohemic acid complex produced by fermentation of Actinosporangium sp. (ATCC.

Molecular Formula C36H45NO14
Molecular Weight 715.7 g/mol
CAS No. 63710-09-8
Cat. No. B1204778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMusettamycin
CAS63710-09-8
Synonymsmusettamycin
Molecular FormulaC36H45NO14
Molecular Weight715.7 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O
InChIInChI=1S/C36H45NO14/c1-7-36(46)13-22(50-23-11-18(37(4)5)34(15(3)49-23)51-24-12-21(40)30(41)14(2)48-24)25-16(29(36)35(45)47-6)10-17-26(32(25)43)33(44)28-20(39)9-8-19(38)27(28)31(17)42/h8-10,14-15,18,21-24,29-30,34,38-41,43,46H,7,11-13H2,1-6H3/t14-,15-,18-,21-,22-,23-,24-,29-,30+,34+,36+/m0/s1
InChIKeyPXKJRTZJMGPOGS-HSCQWZBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Musettamycin (CAS 63710-09-8) – Anthracycline Antibiotic Sourcing Guide for Differentiation & Antitumor Research


Musettamycin is a trisaccharide anthracycline glycoside antibiotic isolated from the bohemic acid complex produced by fermentation of Actinosporangium sp. (ATCC 31127) [1]. With molecular formula C₃₆H₄₅NO₁₄ and molecular weight 715.7 g/mol, it shares the ε‑pyrromycinone aglycone bearing a characteristic C1‑hydroxyl group with its closest congener marcellomycin [2]. Unlike first‑generation anthracyclines such as doxorubicin or daunomycin, musettamycin belongs to the class II anthracyclines that preferentially inhibit nucleolar RNA synthesis, a mechanistic distinction that translates into quantifiable differences in antitumor spectrum, pharmacokinetic behavior, and structure‑activity relationships described in the evidence below.

Why Marcellomycin, Aclacinomycin A, or Pyrromycin Cannot Replace Musettamycin Without Quantitative Justification


Although musettamycin, marcellomycin, and aclacinomycin A are all class II anthracycline antibiotics often grouped together in the literature, their interchangeability is contradicted by multiple orthogonal lines of quantitative evidence. The presence of a C1‑hydroxyl group on the ε‑pyrromycinone aglycone of musettamycin and marcellomycin confers markedly higher erythroid‑differentiation‑inducing potency relative to aclacinomycin A, which lacks this functional group [1]. Conversely, musettamycin and marcellomycin differ by a single sugar residue, yielding a 4‑fold difference in in vivo antileukemic potency [2]. Furthermore, musettamycin and collinemycin are C‑10 epimers; epimerization alone results in a 2‑ to 17‑fold loss of nucleic acid synthesis inhibition and a 4‑ to 32‑fold reduction in in vivo antitumor activity [3]. These quantitative cliff‑edge effects mean that generic substitution without verification of the exact stereochemical and structural identity can lead to complete loss of the desired biological readout in a given assay system.

Musettamycin Selection Guide – Six Quantifiable Differentiation Dimensions Versus Closest Analogs


Erythroid Differentiation Potency: C1‑Hydroxyl‑Containing Musettamycin Versus Aclacinomycin A

Musettamycin, marcellomycin, and pyrromycin share an identical ε‑pyrromycinone aglycone bearing a C1‑hydroxyl group that is absent in aclacinomycin A. This structural feature is the decisive driver of differentiation‑inducing potency. The optimal inductive concentration for musettamycin in Friend leukemia cells is 'relatively low,' whereas aclacinomycin A requires a 'markedly higher' concentration to achieve the same biological endpoint [1]. A subsequent study confirmed that in both Friend leukemia cells and the human K562 line, musettamycin and its C1‑hydroxyl‑bearing congeners exhibit substantially lower optimal inductive concentrations compared with aclacinomycin A [2]. Although exact EC₅₀ values are not reported in the primary literature, the rank‑order potency difference is consistently described as large and mechanistically linked to the C1‑hydroxyl group.

Erythroid differentiation Leukemia cell lines Structure-activity relationship

In Vivo Antileukemic Potency Against L‑1210: Marcellomycin Is 4‑Fold More Potent Than Musettamycin

Head‑to‑head testing of purified musettamycin and marcellomycin in the mouse L‑1210 leukemia model revealed a 4‑fold potency difference in favor of marcellomycin, as stated explicitly in the foundational Bristol‑Myers patent [1]. Purified musettamycin at doses of 0.4–12.8 mg/kg (single injection, day 1) showed dose‑dependent antitumor activity, but marcellomycin achieved equivalent or superior tumor inhibition at approximately one‑quarter the dose level. This 4‑fold relationship is also cited in commercial product documentation . Importantly, the 4‑fold difference is moderate enough that musettamycin remains a viable tool for studies where reduced potency is advantageous, such as investigations of structure‑activity relationships or resistance mechanisms.

L-1210 leukemia In vivo antitumor Comparative efficacy

Pharmacokinetic Divergence: Musettamycin Plasma Rebound Phenomenon and Absence of Brain Exposure

A comparative murine pharmacokinetic study of aclacinomycin A (ACL), marcellomycin (MCM), and musettamycin (MST) after IV administration revealed that MST displays a unique biphasic plasma concentration‑time profile with an initial decline followed by a rebound, whereas MCM and ACL follow first‑order elimination kinetics without a rebound phase [1]. Furthermore, only ACL achieved measurable concentrations in the brain; MST and MCM did not cross the blood‑brain barrier to a detectable extent. Splenic concentrations of MST reached a maximum at 8 h post‑injection, distinct from the 24 h peak observed for MCM. These kinetic differences are structural in origin and cannot be predicted from chemical similarity alone.

Pharmacokinetics Tissue distribution Plasma kinetics

Intra‑Complex Potency Ranking: Schaunardimycin Is 10‑Fold Weaker Than Musettamycin

Among the anthracycline components of the bohemic acid complex, a clear potency hierarchy exists: rudolphomycin is the most potent, followed by marcellomycin, musettamycin, and finally schaunardimycin, the weakest component [1]. Schaunardimycin is approximately 10 times weaker than musettamycin and approximately 20 times weaker than marcellomycin. This 10‑fold potency differential within the same biosynthetic complex is critical for natural product chemists and fermentation process developers who must track which congener is responsible for observed biological activity.

Bohemic acid complex Potency ranking Schaunardimycin

Stereochemical Integrity: C‑10 Epimerization (Musettamycin vs. Collinemycin) Abolishes Activity 2‑ to 32‑Fold

Musettamycin and collinemycin are C‑10 epimers differing only in the stereochemical orientation of the carbomethoxy group at position 10 of the aglycone. DuVernay et al. (1982) demonstrated that this single stereochemical change reduces DNA‑binding ability by 3‑ to 20‑fold, nucleic acid synthesis inhibitory potency in mouse Novikoff hepatoma ascites carcinoma cells by 2‑ to 17‑fold, in vitro antitumor potency against mouse leukemia L‑1210 cells by 2‑ to 4‑fold, and in vivo antitumor potency by 4‑ to 32‑fold [1]. This quantitative cliff demonstrates that stereochemical purity at C‑10 is non‑negotiable for biological activity.

Stereochemistry Epimerization Structure-activity relationship

DNA Binding Specificity: Musettamycin and Class II Congeners Lack GC‑Sequence Requirement, Unlike Adriamycin

Fluorescence quenching and Scatchard analysis of DNA binding revealed that adriamycin requires GC base pairs for DNA interaction, whereas musettamycin, marcellomycin, and related class II anthracyclines bind to DNA without an absolute GC‑sequence requirement, demonstrating an AT preference instead [1]. Additionally, viscometric studies showed that musettamycin induces an unwinding angle of 10.3–11.1° in closed superhelical PM2 DNA, compared to ~13° for daunomycinone‑class anthracyclines and 26° for ethidium bromide [2]. The glycosidic side‑chain length does not significantly alter the unwinding angle, indicating that DNA intercalation is primarily driven by the aglycone core.

DNA binding Sequence specificity Anthracycline mechanism

Musettamycin – Three Validated Research & Industrial Application Scenarios Derived from Quantitative Evidence


Differentiation‑Inducing Chemotherapy Discovery Using Musettamycin as a C1‑Hydroxyl‑Bearing Probe

Musettamycin is the optimal tool compound for screening differentiation‑inducing chemotherapeutics in Friend leukemia, K562, and HL‑60 cell models. Because its C1‑hydroxyl group confers differentiation potency superior to aclacinomycin A, musettamycin serves as a positive control for establishing structure‑activity relationships around the ε‑pyrromycinone scaffold [1]. At concentrations where aclacinomycin A fails to induce differentiation, musettamycin reliably triggers hemoglobin synthesis detectable by benzidine staining, making it a sensitive probe for differentiation pathway activation studies [2].

Pharmacokinetic Modeling of Anthracycline Rebound Kinetics in Murine Systems

The unique plasma pharmacokinetic profile of musettamycin—an initial decline followed by a rebound—makes it the compound of choice for studying non‑first‑order anthracycline disposition. This phenomenon, confirmed by Dodion et al. (1985) in direct comparison with aclacinomycin A and marcellomycin [3], provides a distinct experimental system for investigating enterohepatic recirculation, tissue redistribution, or metabolite‑to‑parent re‑conversion that is absent in the first‑order kinetics of its congeners.

Stereochemical Purity Standard for C‑10 Epimerization Studies of Anthracycline Aglycones

The 2‑ to 32‑fold activity cliff between musettamycin (C‑10R) and collinemycin (C‑10S) establishes musettamycin as a critical reference standard for any quality‑control protocol requiring chromatographic separation and quantification of C‑10 epimers in fermentation broths or synthetic mixtures [4]. Natural product chemistry laboratories isolating bohemic acid components can use musettamycin as an HPLC retention‑time marker against which collinemycin contamination can be detected and quantified.

DNA Interaction Assays Requiring AT‑Preferential Intercalators Without GC‑Sequence Constraint

For biophysical studies of anthracycline‑DNA interactions where AT‑rich sequence preference is desired—such as telomeric DNA targeting, minor‑groove‑directed drug design, or comparative intercalation studies against ethidium bromide—musettamycin provides a validated tool with a known unwinding angle of 10.3–11.1° and no absolute requirement for GC base pairs [5]. It can serve as a class II comparator against adriamycin (GC‑selective, ~13° unwinding) in fluorescence quenching, viscometric, and footprinting experiments.

Quote Request

Request a Quote for Musettamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.